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molecular formula C8H4ClNOS B1422460 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde CAS No. 387819-41-2

7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde

Cat. No. B1422460
M. Wt: 197.64 g/mol
InChI Key: GCOQDKNKQAPKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772247B2

Procedure details

Starting from 4-chloro-thieno[3,2-d]pyrimidine (20, scheme 4) and following procedure described above for the synthesis of aldehyde 14 (scheme 3, step 1, example 20), title compound 186 was obtained in 84% yield. LRMS (M+1) 199.0 (100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[S:10][CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.ClC1C=CN=C2C=C([CH:21]=[O:22])SC=12>>[Cl:1][C:2]1[C:3]2[S:10][C:9]([CH:21]=[O:22])=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CS2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=C(S2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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